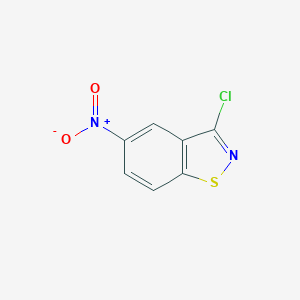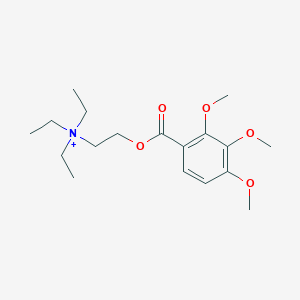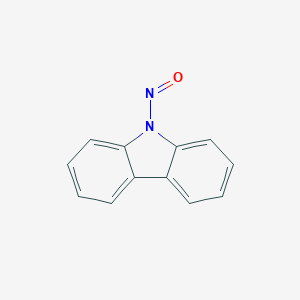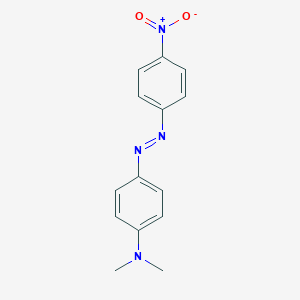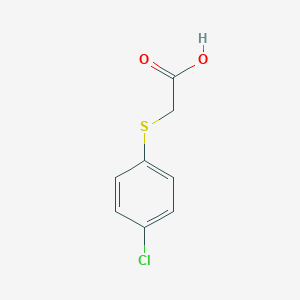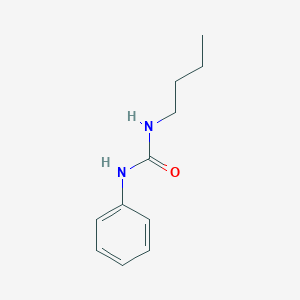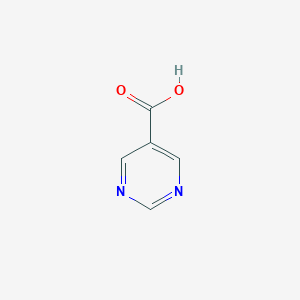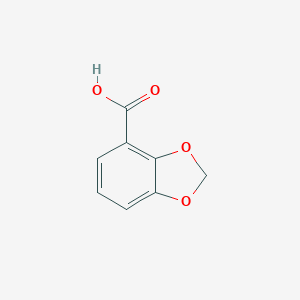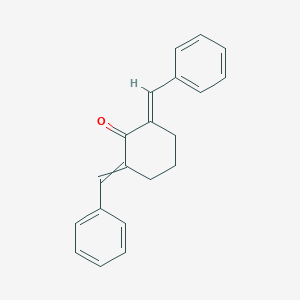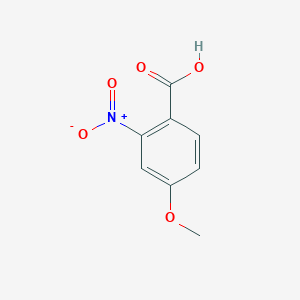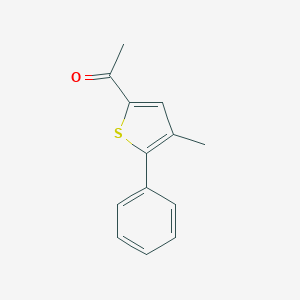
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-, also known as MPT, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. MPT is a thienyl analog of methamphetamine and has been shown to have similar effects on the central nervous system.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- involves the inhibition of dopamine reuptake and the stimulation of dopamine release. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the therapeutic effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-.
Biochemical and Physiological Effects:
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have several biochemical and physiological effects. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a critical role in the regulation of mood, motivation, and attention. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to enhance cognitive function and memory retention. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has also been found to have neuroprotective properties, which may have implications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has several advantages for lab experiments. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- is a synthetic compound, which allows for precise control over the dose and administration of the compound. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been extensively studied in animal models, which provides a solid foundation for further research. However, there are also limitations to the use of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in lab experiments. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential addictive properties, which may limit its use in clinical settings. Additionally, the long-term effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- on the brain and body are not well understood, which may limit its use in research.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-. One potential area of research is the development of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- analogs with improved therapeutic properties and reduced side effects. Additionally, further research is needed to understand the long-term effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- on the brain and body. Finally, research is needed to determine the potential clinical applications of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in the treatment of neurological disorders.
Conclusion:
In conclusion, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, ADHD, and depression. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has also been found to have several biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain. While there are limitations to the use of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in lab experiments, there are several future directions for research on Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-, including the development of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride, followed by the reaction of this intermediate with 4-methylbenzaldehyde to form 1-(4-methyl-5-phenyl-2-thienyl)ethanone. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential therapeutic properties in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been found to increase dopamine levels in the brain, which is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to enhance cognitive function and memory retention.
Eigenschaften
CAS-Nummer |
57021-59-7 |
|---|---|
Produktname |
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- |
Molekularformel |
C13H12OS |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
1-(4-methyl-5-phenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C13H12OS/c1-9-8-12(10(2)14)15-13(9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
LGQFRZSATDQJPW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1)C(=O)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(SC(=C1)C(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



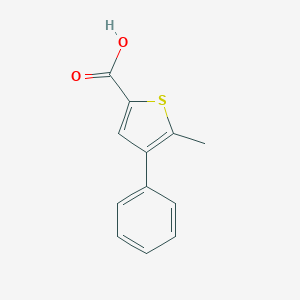
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
